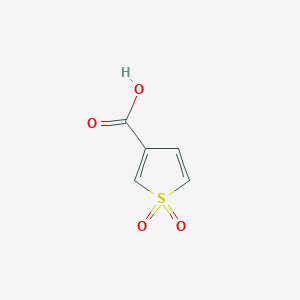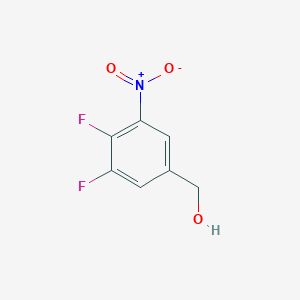![molecular formula C12H17ClF3N B1459564 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride CAS No. 667916-89-4](/img/structure/B1459564.png)
3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride
Descripción general
Descripción
3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride, also known as SR-5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective serotonin reuptake inhibitor, which means that it can regulate the levels of serotonin in the brain. In
Mecanismo De Acción
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride involves the inhibition of serotonin reuptake. Serotonin is a neurotransmitter that plays a significant role in regulating mood, appetite, and sleep. By inhibiting the reuptake of serotonin, 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride increases the level of this neurotransmitter in the brain, which can lead to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride are primarily related to its role as a selective serotonin reuptake inhibitor. The compound has been found to increase the level of serotonin in the brain, which can lead to an improvement in mood and a reduction in anxiety. Additionally, 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride has been found to have a low affinity for other neurotransmitter receptors, which reduces the risk of side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride in lab experiments include its potency as a selective serotonin reuptake inhibitor, its low affinity for other neurotransmitter receptors, and its ability to increase the level of serotonin in the brain. However, there are also limitations to using 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride, including its potential for toxicity and the need for careful dosage control.
Direcciones Futuras
There are several future directions for research related to 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride. One area of focus could be the investigation of its potential as a treatment for other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, further research could be conducted to determine the optimal dosage and duration of treatment for depression and anxiety disorders. Finally, the potential for toxicity and long-term side effects of 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride should be investigated to ensure its safety for use in humans.
Conclusion
In conclusion, 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its ability to selectively inhibit serotonin reuptake has led to its investigation as a potential treatment for depression and anxiety disorders. While there are advantages to using 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride in lab experiments, there are also limitations and potential risks that must be carefully considered. Future research should focus on further investigating the potential of 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride as a treatment for psychiatric disorders and ensuring its safety for use in humans.
Aplicaciones Científicas De Investigación
3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride has been used in various scientific research applications, including the study of depression, anxiety, and other psychiatric disorders. It has been found to be a potent inhibitor of serotonin reuptake, which can help regulate the levels of this neurotransmitter in the brain. This has led to the investigation of 3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride as a potential treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]pentan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-11(16,4-2)9-5-7-10(8-6-9)12(13,14)15;/h5-8H,3-4,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJSGSPPVHKQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl N-(2-{[(4-methoxyphenyl)methyl]amino}ethyl)carbamate](/img/structure/B1459485.png)
![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid](/img/structure/B1459487.png)
propylamine](/img/structure/B1459488.png)
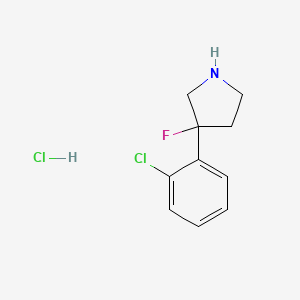
![{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1459490.png)
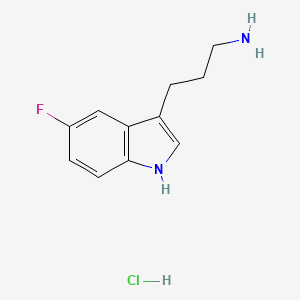

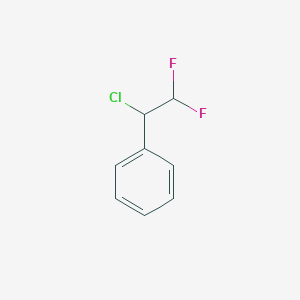
![tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate](/img/structure/B1459495.png)
![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1459498.png)
